molecular formula C15H17Cl2N5 B5615628 6-chloro-N-(4-chlorophenyl)-N'-cyclohexyl-1,3,5-triazine-2,4-diamine

6-chloro-N-(4-chlorophenyl)-N'-cyclohexyl-1,3,5-triazine-2,4-diamine

Cat. No. B5615628
M. Wt: 338.2 g/mol
InChI Key: WPCYONXFPNNGEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the reaction of cyanuric chloride with different amines. For instance, a method for the synthesis of 1-chlorophenazines, which shares a synthetic pathway similar to our compound of interest, utilizes electrochemical reduction followed by reaction with aromatic 1,2-diamines (Guirado et al., 2000; Guirado et al., 2004). Although these methods are not directly for 6-chloro-N-(4-chlorophenyl)-N'-cyclohexyl-1,3,5-triazine-2,4-diamine, they provide insight into the type of chemical reactions that could be involved in its synthesis.

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies involving similar triazine derivatives, like the vibrational spectra and molecular structure analysis of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory (DFT), offer insights into the structural characteristics of triazine compounds (Muthu & Prabakaran, 2014). These analyses often involve spectroscopic techniques and computational methods to determine bond lengths, angles, and other geometric parameters that define the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

1,3,5-triazine derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations, which are influenced by their electronic structure. The reactivity can be attributed to the electrophilic nature of the triazine ring, making it susceptible to nucleophilic attack. For instance, the synthesis and characterization of triazine-based compounds often involve reactions with nucleophiles or the formation of complexes with metals (Dolaz et al., 2009).

Physical Properties Analysis

The physical properties of 1,3,5-triazine derivatives, such as melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides information on the molecular packing, hydrogen bonding, and other intermolecular interactions within the solid state, which can affect the compound's physical properties (Kavipriya et al., 2015).

properties

IUPAC Name

6-chloro-4-N-(4-chlorophenyl)-2-N-cyclohexyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N5/c16-10-6-8-12(9-7-10)19-15-21-13(17)20-14(22-15)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCYONXFPNNGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N2-(4-chlorophenyl)-N4-cyclohexyl-1,3,5-triazine-2,4-diamine

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